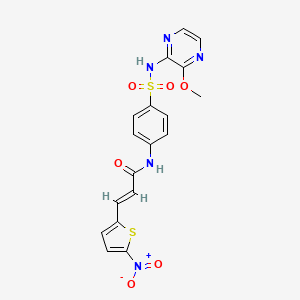
Necrosulfonamida
Descripción general
Descripción
Necrosulfonamide is a small molecule inhibitor that specifically targets the mixed lineage kinase domain-like protein (MLKL). It is known for its ability to inhibit necroptosis, a form of programmed cell death that is morphologically similar to necrosis . Necrosulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative, inflammatory, and malignant diseases .
Aplicaciones Científicas De Investigación
Necrosulfonamide has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the mechanisms of necroptosis and to identify new therapeutic targets . In biology, necrosulfonamide is used to investigate the role of MLKL in cell death and to develop new strategies for treating diseases associated with necroptosis . In medicine, necrosulfonamide has shown potential as a therapeutic agent for neurodegenerative diseases, ischemic brain injury, and inflammatory conditions . In industry, necrosulfonamide is used in the development of new drugs and therapeutic interventions .
Mecanismo De Acción
Necrosulfonamide exerts its effects by selectively targeting the mixed lineage kinase domain-like protein (MLKL). It binds to the N-terminal domain of MLKL, preventing its oligomerization and translocation to the plasma membrane . This inhibition blocks the formation of the necrosome complex, which is essential for the execution of necroptosis . By disrupting this pathway, necrosulfonamide effectively inhibits necroptosis and reduces cell death .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Necrosulfonamide plays a significant role in biochemical reactions by selectively targeting MLKL . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . Necrosulfonamide blocks the necrotic membrane disruption mediated by MLKL .
Cellular Effects
Necrosulfonamide has been shown to have protective effects on various types of cells. For instance, it reduces infarction volume and improves neurological deficits in rat models . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re) induced leakage of LDH in both primary cultured astrocytes and human astrocytes .
Molecular Mechanism
Necrosulfonamide exerts its effects at the molecular level by selectively targeting MLKL . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This inhibition blocks the necrotic membrane disruption mediated by MLKL .
Temporal Effects in Laboratory Settings
In laboratory settings, Necrosulfonamide has shown to reduce infarction volume and improve neurological deficits in rat models over time . It also decreases the OGD/Re-induced leakage of LDH in both primary cultured astrocytes and human astrocytes .
Dosage Effects in Animal Models
In animal models, Necrosulfonamide has been shown to alleviate acute brain injury and improve behavioral outcomes after intracerebral hemorrhage . The solvent (0.25% DMSO) and Necrosulfonamide (5 mg/kg) were administrated intraperitoneally twice a day .
Metabolic Pathways
Necrosulfonamide is involved in the necroptosis signaling pathway, which includes RIPK1, RIPK3, and MLKL . When caspase-8 activity is inhibited, RIPK1 interacts with RIPK3 to form necrosomes, leading to the phosphorylation of MLKL .
Transport and Distribution
Necrosulfonamide is known to block the translocation of MLKL along with RIP1 and RIP3 to the nucleus . This blocking prevents the upregulation of necroptotic kinases as well as blocking both the nucleus and nuclear envelope co-localization of p-MLKL and p-RIP3K .
Subcellular Localization
Before cell death, MLKL translocates to the nucleus along with RIP1 and RIP3 . Necrosulfonamide blocks this nuclear translocation of MLKL and RIP3K, thereby inhibiting necroptosis .
Métodos De Preparación
The synthesis of necrosulfonamide involves several steps. One common synthetic route includes the reaction of a sulfonamide precursor with an appropriate reagent to introduce the necroptosis-inhibiting functionality . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Necrosulfonamide undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, acids, and bases . The major products formed from these reactions are typically derivatives of necrosulfonamide with modified functional groups that retain the necroptosis-inhibiting activity .
Comparación Con Compuestos Similares
Necrosulfonamide is unique in its ability to selectively target MLKL and inhibit necroptosis. Similar compounds include other necroptosis inhibitors such as GW806742X and Compound 2, which also target the necroptosis pathway but may have different molecular targets and mechanisms of action . Necrosulfonamide stands out due to its specificity for MLKL and its potential therapeutic applications in a wide range of diseases .
Propiedades
IUPAC Name |
(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364437 | |
| Record name | Necrosulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
432531-71-0 | |
| Record name | Necrosulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















